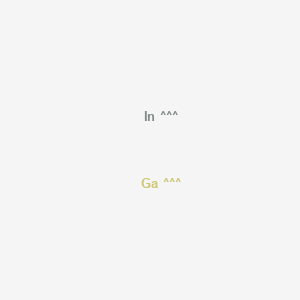

Gallium Indium alloy; 99.99% (metals basis)

Übersicht

Beschreibung

The Gallium Indium alloy is a unique liquid metal alloy . It is silver to gray in color and can exist in solid to liquid form . It is used in various applications such as step soldering involving temperature-sensitive components, soldering to molded interconnect device (MID) plastics, fusible alloys/fuse applications, mercury replacement, and for thermal and electrical conductivity .

Synthesis Analysis

The synthesis of Gallium Indium alloy involves combining Gallium (Ga) and Indium (In) in a specific ratio. The alloy typically contains 75.5% Gallium and 24.5% Indium .Molecular Structure Analysis

The molecular structure of the Gallium Indium alloy is represented by the SMILES string [Ga].[In] and the InChI key SPAHBIMNXMGCMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The Gallium Indium alloy is a liquid metal alloy with a melting point of 15.7°C . It has a density of 6.25 g/mL at 25 °C . The alloy is silver to gray in color and can exist in solid to liquid form .Wissenschaftliche Forschungsanwendungen

Al–Air Battery Anodes

The Gallium Indium alloy has been identified as a significant contributor to the improvement of electrochemical characteristics of Al–Mg–Sn-based alloys used for Al–air battery anodes. The addition of gallium and indium to these anodes enhances their discharge characteristics, making them suitable for high-speed discharge Al–air batteries in brine electrolytes . This is particularly important as Al–air batteries are gaining attention for their high theoretical energy density and environmental friendliness.

UV Plasmonics

Eutectic Gallium Indium (eGaIn) liquid-metal alloy nanoparticles exhibit strong UV plasmonic resonances when suspended in ethanol. This property is crucial for applications in biomedical imaging, sensing, stretchable electronics, photoacoustics, and electrochemistry . The ability to support plasmon resonances in the UV spectral range opens up new avenues for observing dynamic biochemical processes and characterizing the chemical properties of biomolecules like DNA.

Flexible Circuits

The viscoelastic properties of Gallium Indium alloys make them ideal for use in flexible circuits. Their ability to maintain electrical conductivity while being deformed is essential for the development of flexible electronic devices . This application is particularly relevant in the creation of wearable technology and soft robotics.

Soft Robotics

Due to its liquid characteristics at room temperature and good thermal conductivity, Gallium Indium alloy is a promising material for soft robotics. It can be used to create flexible, deformable, and self-healing robotic components that mimic the movement and functionality of biological tissues .

Self-Healing Materials

The intrinsic properties of Gallium Indium alloys lend themselves to the development of self-healing materials. These materials can recover from damage without external intervention, which is valuable for prolonging the lifespan of electronic devices and reducing maintenance costs .

Mechanical Shock Absorption

Gallium Indium alloys have applications in mechanical shock absorption due to their viscoelastic properties. They can dissipate energy and reduce the impact of mechanical shocks, which is beneficial for protecting sensitive electronic components in various devices .

Wirkmechanismus

Target of Action

The primary target of the Gallium Indium alloy, also known as Gallium-Indium eutectic, is the electrical characterization of thin film organic and semiconductor devices . It is used as a contact electrode for these devices, playing a crucial role in their operation and performance .

Mode of Action

The Gallium Indium alloy interacts with its targets by forming a top contact, which is essential for device testing and molecular electronics applications . It has a unique property of retaining its shape due to a self-limiting oxide layer, making it ideal for various applications .

Biochemical Pathways

It is used as a thermal interface material due to its high thermal conductivity .

Pharmacokinetics

It is worth noting that it is insoluble in water or organic solvents .

Result of Action

The result of the Gallium Indium alloy’s action is the improved performance of electronic devices. It is used in soft robotics, stretchable electronics, and medical devices such as soft implants and wearable health monitors due to its biocompatibility and flexibility .

Action Environment

The action of the Gallium Indium alloy can be influenced by environmental factors such as temperature. Its unique properties, including a low melting point of 15.7°C and high density, make it a valuable material for many industries . Its performance can be affected by changes in these environmental conditions.

Safety and Hazards

Zukünftige Richtungen

The Gallium Indium alloy has potential for use in various industries, including electronics, robotics, and medical devices . Its ability to conform to irregular shapes and high electronic conductivity make it useful as an electrical contact for device testing and as the top contact in molecular electronics applications .

Eigenschaften

IUPAC Name |

gallium;indium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.In | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAHBIMNXMGCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga].[In] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaIn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10850275 | |

| Record name | Gallium--indium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10850275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.541 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56451-02-6 | |

| Record name | Gallium--indium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10850275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of Gallium Indium alloy?

A1: Gallium Indium alloy does not have a fixed molecular formula or weight as it's a mixture of gallium (Ga) and indium (In) with varying compositions. The eutectic alloy, EGaIn, typically consists of 75.5% gallium and 24.5% indium by weight.

Q2: What are the notable physical properties of EGaIn?

A2: EGaIn is a liquid metal at room temperature with a low melting point of 15.5 °C []. It exhibits high electrical conductivity [, ], low toxicity [], and readily forms a thin, passivating oxide layer on its surface when exposed to air [].

Q3: How does the oxide layer on EGaIn impact its properties?

A3: The oxide layer, primarily composed of gallium oxide (Ga2O3), influences EGaIn's interactions with other materials and its performance in various applications. For instance, the oxide layer allows EGaIn droplets to maintain their shape [] and can be manipulated electrochemically to induce droplet motion [].

Q4: Can the oxide layer on EGaIn be modified?

A4: Yes, research has demonstrated the modification of EGaIn's oxide layer. For instance, sulfur atoms can be incorporated into the oxide layer through plasma-enhanced metal-catalyst dissociation of hydrogen sulfide (H2S) gas []. This process leads to the formation of crystalline gallium sulfide (GaS) nanodomains within the amorphous Ga2O3 layer, creating two-dimensional heterophases with altered photoluminescence characteristics and enhanced electrical conductivity [].

Q5: What are the key applications of Gallium Indium alloys?

A5: Gallium Indium alloys show promise in flexible and stretchable electronics [, , ], soft robotics [], microfluidics [], sensors [, ], catalysts [], and even biomedical applications [, ].

Q6: How does EGaIn's compatibility with elastomers benefit flexible electronics?

A6: EGaIn's ability to be embedded within elastomers like polydimethylsiloxane (PDMS) allows for the creation of stretchable conductors and circuits [, , , ]. These circuits can withstand significant strain and maintain functionality, paving the way for applications in wearable devices and flexible displays [, , , ].

Q7: How is EGaIn used in microfluidic devices?

A7: EGaIn's fluidic nature, coupled with its electrical conductivity, makes it ideal for creating reconfigurable microfluidic channels, pumps, and valves []. Researchers have successfully employed microfluidic platforms for the controlled production of EGaIn nanoparticles with tailored size distributions [].

Q8: What are the advantages of using EGaIn in antenna design?

A8: EGaIn's fluidity allows for the creation of reconfigurable antennas with tunable frequency, directivity, gain, and polarization []. This adaptability is achieved by changing the effective antenna length and volume, offering significant advantages for applications requiring dynamic antenna properties [].

Q9: How stable is Gallium Indium alloy in different environments?

A9: While generally stable at room temperature in air due to its oxide layer, EGaIn can react with other metals and is susceptible to oxidation under certain conditions []. Understanding these limitations is crucial for ensuring material longevity and device reliability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)